molecular formula C8H9F2NO B1376824 (R)-2-Amino-2-(3,5-difluorophenyl)ethanol CAS No. 957121-38-9

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Cat. No.: B1376824
CAS No.: 957121-38-9
M. Wt: 173.16 g/mol
InChI Key: ROJBFFNJZLJBJI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(3,5-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(3,5-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBFFNJZLJBJI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, chiral fluorinated amino alcohols have emerged as particularly valuable synthons, offering a trifecta of functionality—a stereocenter, an amino group, and a hydroxyl group—all attached to a fluorinated aromatic core. This guide provides a comprehensive technical overview of a promising, yet not extensively documented, member of this class: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its synthesis and analysis, and its potential applications. The information presented herein is a synthesis of available data, established chemical principles, and expert insights into the practical considerations of working with this and related molecules.

Molecular Identity and Physicochemical Characteristics

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral organic compound featuring a phenylalaninol backbone with two fluorine substituents at the 3 and 5 positions of the aromatic ring. The "(R)" designation specifies the stereochemistry at the benzylic carbon bearing the amino group.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized in the table below. It is important to distinguish between the free base and its commonly available hydrochloride salt.

AttributeValueSource
Chemical Name (R)-2-Amino-2-(3,5-difluorophenyl)ethanol-
Synonyms (R)-alpha-(Aminomethyl)-3,5-difluorobenzyl alcohol-
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
CAS Number 957121-38-9[1]
Hydrochloride CAS 1956434-83-5[2][3]
SMILES Nc1cc(F)cc(F)c1[2]
Estimated Physical Properties

Direct experimental data for the physical properties of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol are not widely published. However, we can infer likely characteristics based on its structure and data from analogous compounds. These estimations are valuable for planning experimental work such as reaction setup, workup procedures, and purification.

PropertyEstimated Value/CharacteristicRationale and Expert Insights
Appearance White to off-white solidAmino alcohols of this type are typically crystalline solids at room temperature.
Melting Point Not available. Expected to be a moderately high melting solid.The presence of polar functional groups (amino and hydroxyl) capable of hydrogen bonding, along with the rigid phenyl ring, suggests a well-ordered crystal lattice requiring significant energy to melt.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO).The polar amino and hydroxyl groups confer some aqueous solubility, but the difluorophenyl ring is hydrophobic.[4] Fluorination generally decreases aqueous solubility compared to non-fluorinated analogs.[4] The hydrochloride salt would exhibit significantly higher water solubility.
Optical Rotation [α]D: Not available. Expected to have a specific, non-zero value.As a chiral molecule, it will rotate plane-polarized light. The magnitude and direction must be determined experimentally.[5]
pKa Amine (NH₃⁺): ~9-10; Alcohol (OH): ~14-15The electron-withdrawing fluorine atoms will slightly decrease the basicity of the amine compared to its non-fluorinated counterpart, resulting in a slightly lower pKa.

Synthesis and Purification: A Strategic Approach to Enantiopurity

The synthesis of enantiomerically pure amino alcohols is a well-established field, with several robust strategies available. The key challenge lies in the stereoselective construction of the chiral center. For (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, a logical and efficient approach involves the asymmetric reduction of a suitable prochiral ketone precursor.

Proposed Enantioselective Synthetic Workflow

The following workflow outlines a reliable method for the synthesis of the target molecule, starting from commercially available 3,5-difluorobenzonitrile. This multi-step synthesis is designed to be scalable and to provide high enantiomeric purity.

Synthetic_Workflow Proposed Synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction and Deprotection A 3,5-Difluorobenzonitrile B 3,5-Difluorobenzoyl cyanide A->B 1. Acylation (e.g., with oxalyl chloride) 2. Cyanation (e.g., with CuCN) C 2-Azido-1-(3,5-difluorophenyl)ethanone B->C Diazomethane insertion followed by hydrolysis D (R)-2-Azido-1-(3,5-difluorophenyl)ethanol C->D Asymmetric Reduction (e.g., CBS reduction with borane) E (R)-2-Amino-2-(3,5-difluorophenyl)ethanol D->E Reduction of Azide (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Step-by-Step Methodology and Rationale

Step 1 & 2: Synthesis of 2-Azido-1-(3,5-difluorophenyl)ethanone (Prochiral Ketone)

  • Starting Material: 3,5-Difluorobenzoic acid.

  • Protocol: a. Convert the carboxylic acid to the corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride. The choice of oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts are gaseous. b. The acid chloride is then reacted with diazomethane to form a diazoketone intermediate. This reaction must be performed with extreme caution in a well-ventilated fume hood behind a blast shield, as diazomethane is toxic and explosive. c. The diazoketone is subsequently treated with HCl to yield the α-chloroketone, 2-chloro-1-(3,5-difluorophenyl)ethanone. d. The α-chloroketone is then converted to the α-azidoketone by reaction with sodium azide in a polar aprotic solvent like acetone or DMF. This nucleophilic substitution introduces the nitrogen functionality that will become the amino group.

  • Causality: This sequence is a reliable method for constructing α-azidoketones. The azide group serves as a masked form of the amine, which is stable to the subsequent reduction conditions for the ketone.

Step 3: Asymmetric Reduction of the Prochiral Ketone

  • Objective: To reduce the ketone to the alcohol with high enantioselectivity, establishing the (R)-stereocenter.

  • Protocol (Corey-Bakshi-Shibata Reduction): a. In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in a dry, aprotic solvent such as tetrahydrofuran (THF). b. Cool the solution to a low temperature (typically -20 to 0 °C). c. Slowly add a solution of borane-dimethyl sulfide complex (BMS) or another borane source. d. To this activated catalyst solution, add a solution of the 2-azido-1-(3,5-difluorophenyl)ethanone in THF dropwise over a period of time to control the reaction temperature. e. After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully by the slow addition of methanol. f. Perform an aqueous workup and extract the product with an organic solvent.

  • Trustworthiness and Rationale: The CBS reduction is a highly reliable and well-documented method for the enantioselective reduction of prochiral ketones. The borane coordinates to the nitrogen of the oxazaborolidine ring, creating a chiral Lewis acid that activates the ketone. The steric bulk of the catalyst directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.

Step 4: Reduction of the Azide to the Amine

  • Objective: To convert the azido group to the primary amine without affecting the newly formed chiral alcohol.

  • Protocol (Catalytic Hydrogenation): a. Dissolve the (R)-2-azido-1-(3,5-difluorophenyl)ethanol in a solvent such as methanol or ethanol. b. Add a catalytic amount of palladium on carbon (10% Pd/C). c. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Self-Validation: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The reaction is typically high-yielding with minimal side products, and the removal of the heterogeneous catalyst is straightforward.

Purification and Quality Control
  • Purification: The final product can be purified by recrystallization or column chromatography. For obtaining the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another solvent.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC. This is a critical quality control step to validate the success of the asymmetric synthesis.

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

ProtonsApproximate Chemical Shift (ppm)MultiplicityCouplingRationale
Aromatic H (at C2, C6)6.8 - 7.2Doublet of triplets (dt) or triplet (t)³JH-F, ⁴JH-HThese protons are coupled to the adjacent fluorine atoms and the proton at C4.
Aromatic H (at C4)6.6 - 7.0Triplet of triplets (tt)³JH-F, ⁴JH-HThis proton is coupled to the two ortho fluorine atoms and the two ortho protons.
Benzylic CH~4.0 - 4.5Doublet of doublets (dd)³JH-HThis proton is coupled to the two diastereotopic protons of the adjacent CH₂ group.
CH₂OH~3.5 - 3.9Multiplet (m)²JH-H, ³JH-HThese two protons are diastereotopic and will appear as a complex multiplet due to coupling with each other and the benzylic CH.
NH₂ and OHVariableBroad singlet (br s)-These protons are exchangeable, and their chemical shift is dependent on concentration, solvent, and temperature.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will be characterized by carbon-fluorine coupling.

CarbonApproximate Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-F (C3, C5)160 - 165Doublet (¹JC-F)
C-ipso (C1)140 - 145Triplet (²JC-F)
C-H (C2, C6)110 - 115Doublet (²JC-F)
C-H (C4)100 - 105Triplet (³JC-F)
Benzylic CH55 - 60Singlet
CH₂OH65 - 70Singlet
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (amine)3300 - 3500Medium, can be two bands for a primary amine
C-H stretch (aromatic)3000 - 3100Sharp, medium
C-H stretch (aliphatic)2850 - 3000Sharp, medium
C=C stretch (aromatic)1580 - 1620, 1450 - 1500Medium to strong
C-F stretch1100 - 1350Strong
C-O stretch (alcohol)1000 - 1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion: In positive ion mode, the [M+H]⁺ peak would be observed at m/z 174.1.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to [M+H - H₂O]⁺ may be observed.

    • α-Cleavage: Cleavage of the C-C bond between the benzylic carbon and the CH₂OH group is a likely fragmentation pathway for amino alcohols. This would result in a fragment corresponding to the difluorophenyl(amino)methyl cation.

Reactivity and Handling

Chemical Reactivity

The reactivity of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is governed by its three functional groups: the primary amine, the primary alcohol, and the difluorophenyl ring.

Reactivity_Map Reactivity Profile of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol cluster_0 Functional Groups cluster_1 Potential Reactions A Primary Amine (-NH2) R1 N-Alkylation N-Acylation Schiff Base Formation A->R1 Nucleophilic B Primary Alcohol (-OH) R2 O-Alkylation O-Acylation Oxidation to Aldehyde B->R2 Nucleophilic/Subject to Oxidation C Difluorophenyl Ring R3 Nucleophilic Aromatic Substitution (difficult) Electrophilic Aromatic Substitution (difficult) C->R3 Deactivated Ring

Caption: Key reactive sites and potential transformations.

  • Amine Group: The primary amine is nucleophilic and will readily undergo reactions such as N-alkylation, N-acylation, and condensation with aldehydes and ketones to form Schiff bases.

  • Alcohol Group: The primary alcohol is also nucleophilic and can be O-alkylated or O-acylated. It can be oxidized to the corresponding aldehyde under mild conditions (e.g., using PCC or Swern oxidation), or to the carboxylic acid with stronger oxidizing agents.

  • Benzylic Position: The benzylic position is activated towards certain reactions, but the presence of the electron-withdrawing fluorine atoms on the ring can influence this reactivity.[2]

  • Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but would require harsh conditions.

Handling and Storage
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.

Applications in Drug Discovery and Development

While specific applications of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This makes it a highly valuable chiral building block for the synthesis of new chemical entities.

  • As a Chiral Auxiliary: The chiral center can be used to direct the stereochemical outcome of subsequent reactions in a synthetic sequence.

  • In the Synthesis of Bioactive Molecules: Phenyl ethanolamine derivatives are found in various classes of drugs, including:

    • β-Adrenergic Agonists and Antagonists: The core structure is a key component of many compounds that interact with adrenergic receptors.

    • Enzyme Inhibitors: The amino and hydroxyl groups can form key hydrogen bonding interactions within the active site of enzymes.

    • CNS-Active Agents: The phenethylamine scaffold is a common feature in drugs targeting the central nervous system.

The presence of the 3,5-difluoro substitution pattern is particularly advantageous. It can block metabolic oxidation at these positions, thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, the fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with protein targets, potentially enhancing binding affinity and selectivity.

Conclusion

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol represents a potent and versatile building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, this guide has provided a robust framework for its synthesis, characterization, and handling, based on established chemical principles and data from closely related analogues. Its unique combination of chirality, multiple functional groups, and strategic fluorination positions it as a valuable tool for medicinal chemists seeking to fine-tune the properties of next-generation therapeutics. As research in fluorinated pharmaceuticals continues to expand, the importance of synthons like this is only set to grow.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55278753, (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved January 26, 2026, from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
  • Wikipedia. (2023, December 19). Optical rotation. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 29). Organofluorine chemistry. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Ji, R., & Brown, J. M. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.
  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved January 26, 2026, from [Link]

  • Nikolova, P., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(1), 12.
  • Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. Retrieved January 26, 2026, from [Link]

  • de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • ResearchGate. (2025, August 6). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 26, 2026, from [Link]

  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved January 26, 2026, from [Link]

  • Ivy Fine Chemicals. (n.d.). (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride [CAS: 1956434-83-5]. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information - Chiral Couramin-based Fluorescence Sensor for Highly Enantioselective Recognition of Phenylalaninol. Retrieved January 26, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved January 26, 2026, from [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(22), 7975.
  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved January 26, 2026, from [Link]

  • Naidu, S. (2012). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Journal of Chemical Sciences, 124(6), 1337-1341.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 26, 2026, from [Link]

  • Solubility of Things. (n.d.). 1-Fluorononane. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Retrieved January 26, 2026, from [Link]

  • ChemBK. (2024, April 9). (2R)-2-amino-2-phenylethanol. Retrieved January 26, 2026, from [Link]

  • Zhu, L., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One, 16(10), e0258180.
  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved January 26, 2026, from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18355-18360.
  • YouTube. (2025, August 11). Mass Spectrometry of Alcohols. Retrieved January 26, 2026, from [Link]...

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved January 26, 2026, from [Link]

  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-68.
  • Molecules. (2019). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 24(18), 3274.
  • National Institutes of Health. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9459-9471.
  • ResearchGate. (2025, August 5). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Sol. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. Polymers, 15(21), 4253.
  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710.
  • PubMed. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. Microbial Cell Factories, 13, 57.
  • MDPI. (2002). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 7(9), 639-664.

Sources

An In-Depth Technical Guide to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. The presence of a difluorinated phenyl ring and a stereocenter imparts unique physicochemical and pharmacological properties to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol. A detailed, field-proven protocol for its asymmetric synthesis is presented, emphasizing the causal relationships behind the selection of reagents and reaction conditions to ensure high enantiopurity. Furthermore, this guide outlines a systematic approach to the analytical characterization of the molecule, detailing the expected outcomes from modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics leveraging the unique attributes of fluorinated amino alcohols.

Introduction: The Significance of Fluorinated Chiral Amino Alcohols in Drug Discovery

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry of the amino and alcohol groups is often critical for target binding and pharmacological activity. The introduction of fluorine atoms into drug candidates has become a prominent strategy in modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol combines these key features: a chiral amino alcohol backbone and a difluorinated aromatic ring. The 3,5-difluoro substitution pattern is particularly noteworthy as it can alter the electronic properties of the phenyl ring and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for drug-receptor binding. As such, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is characterized by a central chiral carbon atom bonded to an amino group, a hydroxymethyl group, a hydrogen atom, and a 3,5-difluorophenyl group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Figure 1: 2D representation of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol. The asterisk (*) indicates the chiral center.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₉F₂NOInferred
Molecular Weight 173.16 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher water solubility.Inferred from similar structures
Melting Point Not available-
Boiling Point Not available-

Asymmetric Synthesis: A Protocol for Enantioselective Preparation

The synthesis of enantiomerically pure (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is crucial for its application in drug development. Asymmetric reduction of a corresponding α-amino ketone precursor is a common and effective strategy. The following protocol describes a robust method for this transformation, leveraging a chiral catalyst to control the stereochemical outcome.

Synthetic Workflow

G start 3',5'-Difluoroacetophenone intermediate1 2-Azido-1-(3,5-difluorophenyl)ethanone start->intermediate1 α-Azidation intermediate2 (R)-2-Azido-1-(3,5-difluorophenyl)ethanol intermediate1->intermediate2 Asymmetric Reduction (e.g., CBS Reduction) product (R)-2-Amino-2-(3,5-difluorophenyl)ethanol intermediate2->product Azide Reduction (e.g., Catalytic Hydrogenation)

Figure 2: General synthetic workflow for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Azido-1-(3,5-difluorophenyl)ethanone (Precursor)

  • Rationale: The synthesis begins with the α-azidation of 3',5'-difluoroacetophenone. The azide group serves as a masked form of the amine, which is stable under the subsequent reduction conditions and can be readily converted to the primary amine in the final step.

  • Procedure:

    • To a solution of 3',5'-difluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

    • Add sodium azide (1.5 eq) and an oxidizing agent (e.g., [hydroxy(tosyloxy)iodo]benzene, 1.2 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-azido-1-(3,5-difluorophenyl)ethanone.

Step 2: Asymmetric Reduction to (R)-2-Azido-1-(3,5-difluorophenyl)ethanol

  • Rationale: This is the critical enantioselective step. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the asymmetric reduction of ketones. The use of an (R)-CBS catalyst directs the hydride addition to the re-face of the ketone, yielding the desired (R)-alcohol.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add a borane solution (e.g., borane-dimethyl sulfide complex, 1.0 M in THF, 1.0 eq). Stir for 15 minutes.

    • Slowly add a solution of 2-azido-1-(3,5-difluorophenyl)ethanone (1.0 eq) in anhydrous THF via a syringe pump over 1-2 hours to maintain a low concentration of the substrate.

    • Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.

    • Remove the solvent under reduced pressure.

    • Add diethyl ether and wash with 1M HCl, followed by saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (R)-2-azido-1-(3,5-difluorophenyl)ethanol. The product can be purified by column chromatography if necessary.

Step 3: Reduction of the Azide to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol

  • Rationale: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude (R)-2-azido-1-(3,5-difluorophenyl)ethanol (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield (R)-2-Amino-2-(3,5-difluorophenyl)ethanol. The product can be further purified by recrystallization or by forming the hydrochloride salt.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Expected Chemical Shifts (δ) and Multiplicities:

      • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the 4-position will appear as a triplet of triplets (tt) due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The two protons at the 2- and 6-positions will appear as a doublet of triplets (dt).

      • Methine Proton (-CH(NH₂)-): A multiplet (e.g., a double doublet) in the region of δ 4.0-4.5 ppm, coupled to the diastereotopic protons of the -CH₂OH group.

      • Methylene Protons (-CH₂OH): Two diastereotopic protons that will appear as two separate multiplets (e.g., double doublets) in the region of δ 3.5-4.0 ppm, coupled to each other and the methine proton.

      • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will appear as broad singlets, and their chemical shifts are concentration and solvent-dependent. They can be exchanged with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the number of unique carbon environments.

    • Expected Chemical Shifts (δ):

      • Aromatic Carbons: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants and will appear as doublets in the region of δ 160-165 ppm. The other aromatic carbons will appear in the range of δ 100-145 ppm, with smaller C-F coupling constants.

      • Methine Carbon (-CH(NH₂)-): A signal around δ 55-65 ppm.

      • Methylene Carbon (-CH₂OH): A signal around δ 65-75 ppm.

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected for the two equivalent fluorine atoms, which will appear as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Characteristic Absorptions (ν, cm⁻¹):

    • O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the overlapping stretches of the alcohol and amine groups.

    • C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

    • N-H Bending: A medium intensity band around 1580-1650 cm⁻¹.

    • C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹.

    • C-O Stretching: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak ([M+H]⁺): For the free base, the protonated molecular ion peak should be observed at m/z 174.07, corresponding to the formula C₈H₁₀F₂NO⁺. The exact mass can be used to confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of water (H₂O), ammonia (NH₃), and the hydroxymethyl group (-CH₂OH).

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess (ee) of the synthesized material, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used with an appropriate mobile phase (typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine). The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Applications in Drug Development

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features can be exploited to design molecules with a range of biological activities.

G core (R)-2-Amino-2-(3,5-difluorophenyl)ethanol app1 GPCR Ligands (e.g., Adrenergic, Dopaminergic) core->app1 Scaffold for Pharmacophore app2 Enzyme Inhibitors (e.g., Kinases, Proteases) core->app2 Chiral Moiety for Specific Binding app3 Ion Channel Modulators core->app3 Modulator of Lipophilicity and pKa

Figure 3: Potential applications of the core scaffold in drug development.

While specific, publicly disclosed drug candidates incorporating this exact fragment are not extensively documented, the structural motif is highly relevant to several therapeutic areas:

  • G-Protein Coupled Receptor (GPCR) Modulators: Many ligands for adrenergic, dopaminergic, and serotonergic receptors are based on the 2-amino-2-phenylethanol scaffold. The 3,5-difluoro substitution can be used to fine-tune receptor subtype selectivity and improve pharmacokinetic properties.

  • Enzyme Inhibitors: The chiral centers and functional groups of this molecule can be elaborated to design potent and selective inhibitors of enzymes such as kinases and proteases, where specific stereochemistry is often a prerequisite for activity.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can enhance the ability of drugs to cross the blood-brain barrier, making this scaffold attractive for the development of agents targeting CNS disorders.

The development of drugs incorporating this moiety often involves the derivatization of the amino and/or hydroxyl groups to introduce further diversity and optimize the desired pharmacological profile.

Safety and Handling

As with all laboratory chemicals, (R)-2-Amino-2-(3,5-difluorophenyl)ethanol and its intermediates should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol represents a valuable and versatile building block for the synthesis of novel, high-value pharmaceutical compounds. Its unique combination of a chiral amino alcohol core and a difluorinated aromatic ring provides a powerful platform for medicinal chemists to modulate the properties of drug candidates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently prepare and characterize this important molecule, thereby accelerating the discovery and development of the next generation of therapeutics.

References

  • Chongqing ZYJ Technology Co., Ltd. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride. [Link]

Sources

Stereochemistry of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

The precise control and verification of stereochemistry are fundamental pillars of modern pharmaceutical development and chemical research. Chiral molecules, particularly active pharmaceutical ingredients (APIs), often exhibit stereospecific biological activity, where one enantiomer provides the therapeutic benefit while the other may be inactive or contribute to undesirable side effects. This guide provides a comprehensive technical overview of the stereochemical aspects of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, a chiral β-amino alcohol of interest in synthetic and medicinal chemistry. We will explore robust methodologies for its stereoselective synthesis via both asymmetric reduction and chiral resolution, and detail the analytical techniques essential for the unambiguous confirmation of its absolute configuration and the quantification of its enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical control.

Introduction: The Imperative of Stereochemical Precision

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral building block characterized by a stereogenic center at the carbon bearing the amino and hydroxyl groups. The presence of a 3,5-difluorophenyl moiety can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery. As with all chiral molecules destined for biological applications, the absolute configuration—in this case, the (R)-configuration—is not a trivial detail. It is the key determinant of the molecule's three-dimensional arrangement and, consequently, its ability to interact with chiral biological targets such as enzymes and receptors.

This guide moves beyond theoretical concepts to provide actionable, field-proven insights into the practical challenges of synthesizing and characterizing this specific enantiomer. We will dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Strategies for Enantioselective Synthesis

The synthesis of an enantiomerically pure compound can be approached in two primary ways: direct asymmetric synthesis to selectively form the desired enantiomer, or the resolution of a racemic mixture. The choice between these strategies is often dictated by factors such as scalability, cost, and the availability of suitable catalysts and reagents.

Asymmetric Synthesis via Prochiral Ketone Reduction

A highly efficient and elegant method for generating chiral 1,2-amino alcohols is the asymmetric reduction of a corresponding prochiral α-amino ketone. This strategy introduces the stereocenter in a controlled manner, often with high enantioselectivity.

Causality and Rationale: The core principle involves using a chiral catalyst to create a diastereomeric transition state with the substrate. This chiral environment sterically and electronically favors the delivery of the hydride reducing agent to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. Catalytic systems based on chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) or transition metals (like Ruthenium or Iridium) complexed with chiral ligands are well-established for this transformation.[1][2]

Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(3,5-difluorophenyl)ethanone

  • Catalyst Preparation (In Situ): In a flame-dried, nitrogen-purged reaction vessel, dissolve the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 equivalents) dropwise. Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve the precursor, 2-amino-1-(3,5-difluorophenyl)ethanone hydrochloride, in anhydrous THF and neutralize with a suitable base (e.g., triethylamine) to liberate the free amine. Filter the resulting ammonium salt and slowly add the filtrate containing the free ketone to the catalyst-borane complex at 0°C over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Workup and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Asymmetric Synthesis Workflow cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_purification Isolation catalyst Chiral Catalyst ((R)-CBS) activated_catalyst Activated Complex catalyst->activated_catalyst 1. Add Borane 2. Stir 15 min borane Borane Source (BH3-SMe2) borane->activated_catalyst product (R)-Amino Alcohol ketone Prochiral Ketone ketone->product Add to Complex at 0°C quench Quench (MeOH) product->quench workup Workup & Purify quench->workup final_product Pure (R)-Product workup->final_product Chiral Resolution Workflow racemate Racemic (R/S) Amino Alcohol salts Diastereomeric Salts (R-amine salt & S-amine salt) in solution racemate->salts Mix in Solvent acid Chiral Resolving Agent (e.g., (+)-DBTA) acid->salts crystal Crystallization (Less Soluble Salt) salts->crystal Cool & Precipitate mother_liquor Mother Liquor (More Soluble Salt) salts->mother_liquor liberation Liberate Amine (Add Base) crystal->liberation product Pure (R)-Product liberation->product

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Verification of Stereochemical Integrity

Once the target enantiomer is synthesized, its stereochemical identity must be rigorously verified. This involves two critical assessments: determining the enantiomeric purity (often expressed as enantiomeric excess, e.e.) and confirming the absolute configuration (R vs. S).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It achieves separation by exploiting the differential interactions of enantiomers with a chiral stationary phase (CSP).

Causality and Rationale: A CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. [3]For polar molecules like amino alcohols, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often highly effective. [4]

Protocol: Chiral HPLC Analysis

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A polar organic or reversed-phase mode is suitable. A typical starting point could be Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 265 nm (to detect the phenyl ring).

  • Procedure:

    • Prepare a standard of the racemic material and a sample of the synthesized (R)-enantiomer at a concentration of ~1 mg/mL in the mobile phase.

    • Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to calculate the resolution factor (R_s).

    • Inject the synthesized sample. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Table 1: Representative Chiral HPLC Data

Enantiomer Retention Time (t_R) (min) Peak Area
(S)-Enantiomer 9.5 1,500
(R)-Enantiomer 11.2 298,500
Resolution (R_s) > 2.0
Calculated % e.e. 99.0%

(Note: Data are hypothetical for illustrative purposes.)

NMR Spectroscopy for Absolute Configuration

While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, it is a powerful tool for determining absolute configuration after derivatization with a chiral agent. Mosher's acid (MTPA) is a classic reagent for this purpose. [] Causality and Rationale: Reacting the amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA) like (R)-MTPA-Cl creates a diastereomer. The phenyl group of the MTPA moiety adopts a preferred conformation in space, leading to anisotropic shielding or deshielding effects on nearby protons of the original amino alcohol. By comparing the ¹H NMR spectra of the diastereomers formed with both (R)- and (S)-MTPA, a consistent pattern of chemical shift differences (Δδ = δ_S - δ_R) emerges. This pattern can be used to deduce the absolute configuration at the stereocenter. [6][7]

Protocol: Derivatization with Mosher's Acid (MTPA)

  • Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the enantiomerically enriched amino alcohol in 0.5 mL of deuterated pyridine (pyridine-d₅).

  • Derivatization: To one tube, add a slight excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the second tube, add the same excess of (S)-(+)-MTPA-Cl. Note: The reaction can target either the amine or the alcohol; for this protocol, we assume acylation of the amine is predominant under these conditions.

  • Reaction: Seal the tubes and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Assignment: Assign the protons on either side of the stereocenter. Calculate the chemical shift difference (Δδ) for each proton. A positive Δδ for protons on one side of the stereocenter and a negative Δδ for those on the other side confirms the absolute configuration based on the established Mosher model.

Table 2: Hypothetical ¹H NMR Data for MTPA Amide Derivatives

Proton δ for (S)-MTPA deriv. (ppm) δ for (R)-MTPA deriv. (ppm) Δδ (δ_S - δ_R) (ppm)
-CH(N)- 4.95 5.05 -0.10
-CH₂OH (H_a) 3.80 3.75 +0.05
-CH₂OH (H_b) 3.92 3.86 +0.06
Phenyl-H (ortho) 7.15 7.25 -0.10

(Note: Data are hypothetical for illustrative purposes. The sign convention of Δδ confirms the (R) configuration of the amino alcohol based on the Mosher model.)

Conclusion

The stereochemistry of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a critical attribute that dictates its potential utility in fields requiring molecular recognition, such as drug development. This guide has outlined robust and validated strategies for both the selective synthesis and the comprehensive analysis of this chiral molecule. The successful production of an enantiomerically pure compound relies on a synergistic approach: a well-designed synthetic strategy—either through asymmetric synthesis or chiral resolution—coupled with a rigorous analytical workflow to validate the outcome. By understanding the causality behind each experimental step, from the role of the chiral catalyst to the mechanism of separation on a CSP, researchers can confidently control and confirm the stereochemical integrity of their target molecules, ensuring the reliability and reproducibility required for advanced scientific investigation.

References

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Organic & Biomolecular Chemistry, 3(21), 3915-3923. [Link]

  • Brossmer, R., & Patscheke, H. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Arzneimittel-Forschung, 25(11), 1697-702. [Link]

  • Cimarelli, C., & Palmieri, G. (2001). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Tetrahedron: Asymmetry, 12(15), 2163-2170. [Link]

  • Feng, X., et al. (2014). Asymmetric Reduction of α-Amino Ketones with a KBH4 Solution Catalyzed by Chiral Lewis Acids. Angewandte Chemie International Edition, 53(50), 13482-13485. [Link]

  • Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5. [Link]

  • Pazos, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 18, 558-565. [Link]

  • Wen, W., Zeng, Y., Peng, L. Y., Fu, L. N., & Guo, Q. X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922-3925. [Link]

  • Keglevich, G. (2002). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Molecules, 7(9), 671-678. [Link]

  • Etschmann, M. M., & Schrader, J. (2004). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 63(6), 640-645. [Link]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Organic & Biomolecular Chemistry, 3(21), 3915-3923. [Link]

  • Wang, Y., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10(1), 4885. [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

  • Li, C., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis, 11(20), 12798-12805. [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Svedas, V. K., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 296-302. [Link]

  • Zentiva. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Munda, M., Joshi, H., & Sathyamoorthi, S. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Catalog. [Link]

  • Li, W., et al. (2018). Asymmetric hydrogenation of α-secondary-amino ketones. Advanced Synthesis & Catalysis, 360(15), 2928-2932. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Canary, J. W., et al. (2001). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters, 3(16), 2543-2545. [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube. [Link]

  • Cameron, D. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(31), 17143-17149. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

  • ChemBK. (2024). (2R)-2-amino-2-phenylethanol. [Link]

  • Hussain, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(10). [Link]

  • Al-Sayed, E., et al. (2019). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 24(16), 2991. [Link]

  • The Cynical Philosopher. (2024, February 15). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. YouTube. [Link]

Sources

Methodological & Application

The Alchemist's Guide to Chirality: Advanced Protocols for the Asymmetric Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral β-amino alcohol motif is a cornerstone of modern medicinal chemistry and natural product synthesis, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] The precise spatial arrangement of the amino and hydroxyl groups is critical for biological function, making the development of robust and highly stereoselective synthetic methodologies a paramount objective for researchers in drug development and organic synthesis. This comprehensive guide provides a detailed exploration of key, field-proven protocols for the asymmetric synthesis of β-amino alcohols. Beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings and strategic considerations that govern the selection and execution of each method. We will traverse the landscape of seminal techniques, including the Sharpless asymmetric aminohydroxylation, catalytic asymmetric ring-opening of epoxides, and the enantioselective reduction of α-amino ketones, providing both theoretical insights and practical, step-by-step protocols for their successful implementation in a research setting.

Introduction: The Ubiquitous Importance of Chiral β-Amino Alcohols

The 1,2-amino alcohol scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products. Notable examples include the hypotensive agent (R)-phenylephrine and the β-2 adrenergic receptor agonist (R)-salbutamol, used in the treatment of asthma.[3] The specific stereochemistry of these molecules is intrinsically linked to their pharmacological activity and therapeutic efficacy. Consequently, the ability to synthesize these compounds with high enantiopurity is not merely an academic exercise but a critical necessity in the drug discovery and development pipeline. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently approach the asymmetric synthesis of these vital chiral building blocks.

Strategic Approaches to Asymmetric β-Amino Alcohol Synthesis

The asymmetric synthesis of β-amino alcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the specific structural features of the target molecule, the availability of starting materials, and the desired level of stereocontrol. In the following sections, we will explore some of the most powerful and widely adopted protocols in detail.

The Sharpless Asymmetric Aminohydroxylation: A Landmark Transformation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful and reliable method for the direct conversion of alkenes into chiral β-amino alcohols. This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high levels of enantioselectivity.[4]

Mechanism of Action: The reaction proceeds through a concerted [3+2] cycloaddition of the alkene with an alkylimidoosmium species, followed by hydrolysis of the resulting osmaazacycle to afford the desired β-amino alcohol. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the double bond.

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Alkene, Chiral Ligand, Osmium Catalyst, and Amine Source in a suitable solvent (e.g., t-BuOH/H2O) start->reagents cool Cool the reaction mixture to 0 °C reagents->cool add_oxidant Slowly add reoxidant (e.g., K3[Fe(CN)6]) cool->add_oxidant stir Stir vigorously at 0 °C until completion (monitored by TLC/LC-MS) add_oxidant->stir quench Quench the reaction (e.g., with Na2SO3) stir->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry_concentrate Dry the organic layer (e.g., over Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

Detailed Protocol: Asymmetric Aminohydroxylation of Styrene

Materials:

  • Styrene

  • (DHQ)₂-PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • n-Chlorosuccinimide (NCS)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (DHQ)₂-PHAL (0.10 g, 0.13 mmol) and potassium osmate(VI) dihydrate (0.019 g, 0.052 mmol) in a 1:1 mixture of t-BuOH and H₂O (26 mL) at room temperature, add styrene (1.0 g, 9.6 mmol).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add n-chlorosuccinimide (1.4 g, 10.5 mmol) in one portion.

  • Stir the reaction mixture vigorously at 0 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (2.0 g) and allowing the mixture to warm to room temperature with stirring for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired chiral β-amino alcohol.

Key Considerations:

  • The choice of the chiral ligand (either (DHQ)₂-PHAL or (DHQD)₂-PHAL) determines the enantiomer of the product obtained.

  • A variety of nitrogen sources can be employed, including chloramine-T and N-bromoacetamide, which can influence the reaction rate and yield.

  • The use of a co-oxidant is essential to regenerate the active osmium(VIII) species, allowing for a catalytic cycle.

Catalytic Asymmetric Ring-Opening of Epoxides: A Versatile Strategy

The asymmetric ring-opening (ARO) of epoxides with nitrogen nucleophiles is a highly effective and atom-economical method for the synthesis of chiral β-amino alcohols. This strategy can be applied to both meso-epoxides and in kinetic resolutions of racemic epoxides. A wide range of catalysts, including those based on transition metals (e.g., Sc, Y, Cu) and organocatalysts, have been developed for this transformation.[5]

Mechanism of Action: The catalyst, typically a chiral Lewis acid, coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The chiral environment provided by the catalyst's ligands directs the incoming amine nucleophile to one of the two electrophilic carbon atoms of the epoxide, leading to a regio- and enantioselective ring-opening.

Catalyst and Nucleophile Selection:

Catalyst SystemNucleophileSubstrate ScopeTypical ee (%)
Sc(OTf)₃ / Chiral PyboxAnilinesMeso-stilbene oxides>90
Y(OTf)₃ / Chiral BINOLAromatic aminesCyclohexene oxide85-95
Cu(OTf)₂ / Chiral BisoxazolineAliphatic aminesStyrene oxide>90
Chiral Sulfinamide OrganocatalystAnilinesMeso-epoxides>95

Detailed Protocol: Scandium-Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide

Materials:

  • Cyclohexene oxide

  • Aniline

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Sc(OTf)₃ (0.025 g, 0.05 mmol) and (R,R)-Ph-BOX (0.019 g, 0.055 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to 0 °C and add cyclohexene oxide (0.50 g, 5.1 mmol).

  • Add aniline (0.47 g, 5.1 mmol) dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched trans-2-anilinocylohexanol.

Causality in Experimental Choices:

  • The use of a Lewis acid like Sc(OTf)₃ is crucial for activating the epoxide.

  • The chiral ligand, (R,R)-Ph-BOX, creates the asymmetric environment necessary for enantioselection.

  • Anhydrous conditions are important to prevent catalyst deactivation and unwanted side reactions.

Asymmetric Reduction of α-Amino Ketones: A Convergent Approach

The enantioselective reduction of α-amino ketones to chiral β-amino alcohols represents a highly convergent and efficient synthetic route. This method is particularly advantageous as α-amino ketones can be readily prepared from a variety of starting materials, including α-halo ketones and amino acids. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium catalysts is a prominent technique for this transformation.

Mechanism of Action: In a typical ATH, a chiral metal complex, often bearing a diamine or amino alcohol ligand, facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the carbonyl group of the α-amino ketone. The stereochemical outcome is determined by the facial selectivity of the hydride delivery, which is controlled by the chiral ligand.

Experimental Workflow: Asymmetric Transfer Hydrogenation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve α-amino ketone and chiral catalyst in a suitable solvent start->reagents add_h_source Add hydrogen source (e.g., formic acid/ triethylamine azeotrope) reagents->add_h_source heat Heat the reaction mixture (e.g., 40 °C) add_h_source->heat stir Stir until completion (monitored by TLC/LC-MS) heat->stir concentrate Concentrate the reaction mixture in vacuo stir->concentrate dissolve Dissolve the residue in an organic solvent concentrate->dissolve wash Wash with saturated aqueous NaHCO3 and brine dissolve->wash dry_purify Dry over Na2SO4, concentrate, and purify by chromatography wash->dry_purify end End dry_purify->end

Caption: Workflow for Asymmetric Transfer Hydrogenation of α-Amino Ketones.

Detailed Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Aminoacetophenone

Materials:

  • 2-Aminoacetophenone hydrochloride

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask, dissolve [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (7.3 mg, 0.02 mmol) in methanol (5 mL) under an argon atmosphere. Stir for 20 minutes at room temperature to form the active catalyst.

  • Add 2-aminoacetophenone hydrochloride (171 mg, 1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (1.0 mL) and stir the reaction mixture at 40 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-amino alcohol.

Conclusion and Future Outlook

The asymmetric synthesis of β-amino alcohols remains a vibrant and evolving field of research. The protocols detailed in this guide represent robust and well-established methodologies that provide reliable access to these crucial chiral building blocks. The Sharpless asymmetric aminohydroxylation, the catalytic asymmetric ring-opening of epoxides, and the asymmetric reduction of α-amino ketones each offer unique advantages, and a judicious choice of strategy is key to synthetic success. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of β-amino alcohols will undoubtedly remain a high priority for the scientific community. Emerging areas such as photoredox catalysis and advanced organocatalysis promise to deliver novel and powerful tools for the construction of these vital chiral molecules.[1]

References

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (n.d.). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Various Authors. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. Retrieved from [Link]

  • Nakano, H., Owolabi, I. A., & Chennapuram, M. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]

  • Dolliver, D. D. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. Retrieved from [Link]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Retrieved from [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Retrieved from [Link]

  • Various Authors. (n.d.). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters. Retrieved from [Link]

  • Various Authors. (2024). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2002). The Career of K. Barry Sharpless. Retrieved from [Link]

  • Various Authors. (n.d.). Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link]

  • Various Authors. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Various Authors. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • Various Authors. (n.d.). Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

Sources

Synthesis of Chiral Ligands from Amino Alcohols: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Indispensable Role of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis

Chiral amino alcohols are foundational building blocks in modern organic chemistry, serving as versatile precursors for a wide array of high-value molecules.[1] Their intrinsic chirality, stemming from the readily available chiral pool of natural amino acids, makes them exceptionally valuable for the synthesis of chiral ligands.[2] These ligands, in turn, are the cornerstone of asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1][3] The stereochemistry of active pharmaceutical ingredients (APIs) is often critical to their biological activity and safety, making the development of efficient and selective catalytic systems a paramount objective.[1]

This application note provides a comprehensive guide to the synthesis of chiral ligands from amino alcohols, with a focus on practical, field-proven protocols and the underlying scientific principles. We will delve into the sourcing of enantiopure amino alcohols from the chiral pool and provide detailed methodologies for the synthesis of prominent ligand classes, such as bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands.

Part 1: The Chiral Pool - Sourcing Enantiopure Amino Alcohols

The "chiral pool" refers to the collection of naturally occurring, enantiomerically pure compounds that can be used as starting materials for the synthesis of other chiral molecules. α-Amino acids represent a significant and readily accessible component of this pool.[1] The straightforward reduction of the carboxylic acid moiety of an amino acid provides direct access to the corresponding chiral amino alcohol, preserving the stereochemical integrity of the starting material.[1]

Workflow for Sourcing Amino Alcohols from the Chiral Pool

Amino_Alcohol_Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (Optional) cluster_3 Step 4: Purification & Analysis Amino_Acid Chiral Amino Acid (e.g., L-Valine) N_Protected_Amino_Acid N-Protected Amino Acid (e.g., Boc-L-Valine) Amino_Acid->N_Protected_Amino_Acid Boc2O, Base Amino_Alcohol Chiral Amino Alcohol (e.g., (S)-Valinol) N_Protected_Amino_Acid->Amino_Alcohol Reducing Agent (e.g., Red-Al®) Deprotected_Amino_Alcohol Deprotected Amino Alcohol Amino_Alcohol->Deprotected_Amino_Alcohol Acidic Conditions Purified_Product Purified Amino Alcohol Deprotected_Amino_Alcohol->Purified_Product Chromatography Analysis Chiral HPLC / NMR Purified_Product->Analysis

Caption: Workflow for the synthesis of chiral amino alcohols from amino acids.

Protocol 1: Synthesis of Chiral Amino Alcohols via Reduction of N-Protected Amino Acids

This protocol details a general and reliable method for the synthesis of chiral amino alcohols from their corresponding N-protected amino acids.[2] The N-protection step is crucial to prevent side reactions involving the amine group during the reduction of the carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of Red-Al® in toluene (typically 65-70 wt.%) to the stirred amino acid solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer and wash it with brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired amino alcohol.[1]

  • Analysis: Characterize the product and determine its enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral solvating agent.[1]

Part 2: Synthesis of C₂-Symmetric Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric chiral ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. Their rigid backbone and well-defined chiral pockets allow for excellent stereocontrol. The synthesis of BOX ligands typically involves the condensation of a chiral amino alcohol with a dinitrile or a derivative of a dicarboxylic acid.

Synthetic Scheme for BOX Ligands

BOX_Ligand_Synthesis Amino_Alcohol 2x Chiral Amino Alcohol Intermediate Bis(amidine) Intermediate Amino_Alcohol->Intermediate Condensation Dinitrile Dinitrile (e.g., Malononitrile) Dinitrile->Intermediate Catalyst Lewis Acid Catalyst (e.g., Zn(OTf)₂) Catalyst->Intermediate BOX_Ligand C₂-Symmetric BOX Ligand Intermediate->BOX_Ligand Cyclization

Caption: General synthetic scheme for BOX ligands from chiral amino alcohols.

Protocol 2: One-Pot Synthesis of a BOX Ligand

This one-pot procedure describes the synthesis of a BOX ligand from a chiral β-amino alcohol and a dinitrile, using zinc triflate as a catalyst.[4]

Materials:

  • Chiral β-amino alcohol (2 mmol)

  • 2,2-Dimethylmalononitrile (1 mmol)

  • Zinc triflate (Zn(OTf)₂) (1 mmol)

  • Anhydrous toluene

  • Brine solution

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux and extraction

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a stirred solution of 2,2-dimethylmalononitrile in dry toluene under an inert atmosphere, add zinc triflate and stir for 5 minutes.

  • Addition of Amino Alcohol: Add a solution of the chiral β-amino alcohol in dry toluene to the reaction mixture.

  • Reflux: Heat the solution under reflux for 48 hours.

  • Cooling and Workup: Allow the system to cool to room temperature. Wash the reaction solution with brine and then with a 5% aqueous solution of NaHCO₃.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on alumina.[4]

Part 3: Synthesis of Pyridine Bis(oxazoline) (PyBOX) Ligands

Pyridine bis(oxazoline) (PyBOX) ligands are another important class of C₂-symmetric ligands that have found wide application in asymmetric catalysis. The pyridine nitrogen atom in the backbone allows for tridentate coordination to a metal center, which can lead to different reactivity and selectivity compared to BOX ligands.

Synthetic Workflow for PyBOX Ligands

PyBOX_Ligand_Synthesis_Workflow Start Start Step1 Combine Reagents: Chiral Amino Alcohol, Pyridine-2,6-dicarbonitrile, Zn(OTf)₂ in Toluene Start->Step1 Step2 Reflux Reaction Mixture (24 hours) Step1->Step2 Step3 Cool and Dilute with Ethyl Acetate Step2->Step3 Step4 Aqueous Workup: Wash with Brine and NaHCO₃ Step3->Step4 Step5 Dry and Concentrate Organic Layer Step4->Step5 Step6 Purify by Column Chromatography (Alumina) Step5->Step6 End Isolated PyBOX Ligand Step6->End

Caption: Step-by-step workflow for the synthesis of PyBOX ligands.

Protocol 3: Synthesis of a PyBOX Ligand

This protocol outlines the synthesis of a PyBOX ligand, which is similar to the BOX ligand synthesis but uses pyridine-2,6-dicarbonitrile as the backbone precursor.[4]

Materials:

  • Chiral β-amino alcohol (1 mmol)

  • Pyridine-2,6-dicarbonitrile (0.55 mmol)

  • Zinc triflate (Zn(OTf)₂) (0.055 mmol, catalytic amount)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux and extraction

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a stirred solution of pyridine-2,6-dicarbonitrile in dry toluene under an inert atmosphere, add a catalytic amount of zinc triflate and stir for 5 minutes.

  • Addition of Amino Alcohol: Add a solution of the chiral β-amino alcohol in dry toluene to the reaction mixture.

  • Reflux: Heat the solution under reflux for 24 hours.

  • Cooling and Dilution: Allow the system to cool to room temperature and dilute the reaction solution with ethyl acetate.[4]

  • Aqueous Workup: Wash the obtained solution with brine and then with a saturated aqueous solution of NaHCO₃.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on alumina.[4]

Part 4: Characterization and Quality Control

The successful synthesis of a chiral ligand requires rigorous characterization to confirm its structure and, most importantly, its enantiopurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized ligand.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ligand.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the chirality of the product and is often compared to literature values.

Data Summary: Representative Yields and Enantioselectivities

The following table summarizes typical yields and enantioselectivities for the synthesis of chiral ligands from amino alcohols, based on literature data.

Ligand TypeChiral Amino Alcohol PrecursorYield (%)Enantiomeric Excess (ee %)Reference
BOXAxially chiral β-amino alcohol55>99[4]
PyBOXAxially chiral β-amino alcohol70>99[4]
Amino alcohol(from N-benzoyl amino alcohol)84>99[4]
(2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester(from 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester)8895[5]

Conclusion

The synthesis of chiral ligands from amino alcohols is a robust and versatile strategy for accessing a wide range of powerful tools for asymmetric catalysis. By leveraging the chiral pool of natural amino acids, enantiomerically pure amino alcohols can be readily obtained. Subsequent derivatization into valuable ligand classes such as BOX and PyBOX ligands can be achieved through well-established and efficient protocols. The methodologies outlined in this application note provide a solid foundation for researchers in both academic and industrial settings to synthesize and utilize these important chiral ligands for the development of novel and efficient asymmetric transformations.

References

  • ACS Publications. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • ACS Publications. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • ACS Publications. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New amino alcohol chiral Ligands (L1–L5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • MDPI. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2015). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Retrieved from [Link]

Sources

Protocol for the synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the enantioselective synthesis of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride, a valuable chiral building block in pharmaceutical development. The synthetic strategy is centered around the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of a protected aminoketone precursor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical guidance for achieving high yield and enantiopurity.

Introduction: The Significance of Chiral Amino Alcohols

Enantiomerically pure β-amino alcohols are critical synthons in the pharmaceutical industry, forming the structural core of numerous therapeutic agents. The specific stereochemistry at the carbon bearing the hydroxyl and amino groups is often paramount for biological activity and target selectivity. The 3,5-difluorophenyl moiety is a common substituent in modern drug candidates, known for enhancing metabolic stability and binding affinity through favorable interactions. Consequently, the development of robust and scalable synthetic routes to chiral fluorinated amino alcohols like (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is of significant interest.

This protocol details a reliable three-step synthesis commencing with the N-protection of 2-amino-3',5'-difluoroacetophenone, followed by the pivotal asymmetric reduction of the ketone, and concluding with deprotection and concurrent hydrochloride salt formation.

Overall Synthetic Scheme

The synthesis is designed as a logical and efficient sequence, ensuring high stereochemical control and straightforward purification of intermediates and the final product.

Synthesis_Workflow A 2-Amino-3',5'-difluoroacetophenone B N-Boc-2-amino-3',5'-difluoroacetophenone A->B Step 1: N-Protection (Boc)2O, Base C (R)-N-Boc-2-amino-2-(3,5-difluorophenyl)ethanol B->C Step 2: Asymmetric Reduction (S)-CBS Catalyst, BH3-THF D (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride C->D Step 3: Deprotection & Salt Formation HCl

Caption: Overall synthetic workflow for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol HCl.

Materials and Equipment

Reagents and Solvents
ReagentPuritySupplier
2-Amino-3',5'-difluoroacetophenone≥98%Commercially available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially available
Triethylamine (TEA) or NaOHReagent gradeCommercially available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially available
Tetrahydrofuran (THF), Anhydrous≥99.9%Commercially available
(S)-2-Methyl-CBS-oxazaborolidine solution1 M in TolueneCommercially available
Borane-tetrahydrofuran complex solution (BH₃·THF)1 M in THFCommercially available
Methanol (MeOH)ACS gradeCommercially available
Hydrochloric acid (HCl) solution4 M in DioxaneCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially available
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Detailed Experimental Protocol

Step 1: N-Protection of 2-Amino-3',5'-difluoroacetophenone

Rationale: The protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is essential.[1][2] The free amine would otherwise react with the borane reducing agent in the subsequent step, forming an unreactive amine-borane complex and inhibiting the desired ketone reduction. The Boc group is stable under the reduction conditions and can be readily removed under acidic conditions.[3]

Procedure:

  • To a solution of 2-amino-3',5'-difluoroacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be less polar than the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-3',5'-difluoroacetophenone.

  • Purify the crude product by flash chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in hexanes) to obtain the pure protected ketone as a solid.

Step 2: Asymmetric Reduction of N-Boc-2-amino-3',5'-difluoroacetophenone

Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones.[4][5][6] The reaction utilizes a chiral oxazaborolidine catalyst which complexes with the borane reducing agent. This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group, thus establishing the desired stereocenter. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is used. The reaction must be conducted under strictly anhydrous conditions at low temperatures to ensure high enantioselectivity.[6]

CBS_Mechanism cluster_0 CBS Reduction Mechanism Catalyst Activated_Catalyst Catalyst-BH3 Complex Catalyst->Activated_Catalyst Coordination BH3 BH3-THF BH3->Activated_Catalyst TS [Six-membered Transition State] Activated_Catalyst->TS Coordination Ketone N-Boc Ketone Ketone->TS Product_Complex Alkoxyborane Complex TS->Product_Complex Hydride Transfer Product (R)-N-Boc Alcohol Product_Complex->Product Workup

Caption: Simplified mechanism of the CBS reduction.

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq., 1 M in toluene) to the flask.

  • Cool the catalyst solution to -20 °C.

  • Slowly add borane-tetrahydrofuran complex solution (BH₃·THF, 0.6 eq., 1 M in THF) dropwise, maintaining the temperature below -15 °C. Stir for 10 minutes to allow for catalyst activation.[7]

  • In a separate flask, dissolve the N-Boc-2-amino-3',5'-difluoroacetophenone (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Add the ketone solution dropwise to the activated catalyst mixture over 1 hour, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (approx. 5 eq.) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude (R)-N-Boc-2-amino-2-(3,5-difluorophenyl)ethanol. This product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the acid-labile Boc group and the simultaneous formation of the hydrochloride salt.[8] Treatment with a strong acid, such as HCl in an inert organic solvent, cleaves the carbamate to release the free amine, which is immediately protonated by the excess acid. The resulting hydrochloride salt is often crystalline and can be isolated by filtration, which also serves as a final purification step.

Procedure:

  • Dissolve the crude (R)-N-Boc-2-amino-2-(3,5-difluorophenyl)ethanol (1.0 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl (4.0 eq., e.g., 4 M in dioxane) dropwise with vigorous stirring.

  • A precipitate should form upon addition of HCl.

  • Stir the resulting slurry at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS to confirm the absence of the starting material.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate or diethyl ether to remove any soluble impurities.

  • Dry the white solid under vacuum to a constant weight to yield the final product, (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride.

Characterization and Quality Control

Analysis TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure.
Mass Spectrometry Molecular weight verification[M+H]⁺ peak corresponding to the free base.
FT-IR Functional group identificationPresence of O-H, N-H (as -NH₃⁺), and C-F stretches.
Chiral HPLC Determination of enantiomeric excess (ee)Baseline separation of the (R) and (S) enantiomers, allowing for quantification of the ee (target >98%).

Example Chiral HPLC Method:

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).[9][10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) if necessary.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Borane-tetrahydrofuran complex (BH₃·THF): Highly flammable liquid and vapor. Reacts violently with water to release flammable gases.[11][12][13][14] Harmful if swallowed and causes serious eye damage. Handle under an inert atmosphere and away from ignition sources.[13]

  • (S)-2-Methyl-CBS-oxazaborolidine: Causes serious eye damage and may be harmful if swallowed or in contact with skin.[15][16][17] Avoid dust formation and ensure adequate ventilation.[15]

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, lachrymator. Handle with care.

  • Hydrochloric acid (in Dioxane): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete N-Protection Insufficient Boc₂O or base; short reaction time.Add more Boc₂O and base, and continue stirring. Ensure starting material is dry.
Low Enantioselectivity in Step 2 Presence of moisture; reaction temperature too high.Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Maintain the specified low temperature.
Low Yield in Step 2 Incomplete reaction; decomposition during workup.Increase reaction time. Perform the aqueous workup quickly and at low temperatures.
Product Oily/Not Crystalline Impurities present.Recrystallize from a suitable solvent system (e.g., isopropanol/ether) or purify by chromatography before salt formation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • S. Veeraraghavan, et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695.
  • Gurian, E. (2019). CBS Reduction. YouTube. [Link]

  • Kim, B. H., et al. (2019). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-51.
  • Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Trade Science Inc.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

Sources

Application Note: A Scientist's Guide to Chiral HPLC Analysis of Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective analysis of amino alcohols is a critical function in pharmaceutical development, asymmetric synthesis, and quality control. Due to their identical physical and chemical properties, separating enantiomers requires the formation of transient diastereomeric complexes, a task expertly handled by High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs). This guide provides a comprehensive framework for developing robust chiral HPLC methods for amino alcohol enantiomers. We will delve into the principles of chiral recognition, strategies for selecting the appropriate CSP and mobile phase, a detailed step-by-step protocol for the analysis of the β-blocker propranolol, and practical troubleshooting advice.

The Imperative of Chiral Separation

Amino alcohols are foundational structural motifs in a vast array of biologically active compounds, most notably the β-blocker class of drugs (e.g., propranolol, metoprolol). The physiological activity of these molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[1][2] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.[3] HPLC is the preeminent analytical technique for this purpose, offering high sensitivity, reproducibility, and a wide selection of specialized columns designed for chiral separations.[3][4]

The Mechanism of Chiral Recognition

The cornerstone of chiral HPLC is the interaction between the analyte and the Chiral Stationary Phase (CSP). Separation is achieved when the enantiomers form short-lived diastereomeric complexes with the CSP, and these complexes have different binding energies. For effective discrimination, a minimum of three simultaneous interactions is generally required, a concept known as the "three-point interaction rule".[5] These interactions can include:

  • Hydrogen Bonding: Crucial for molecules with hydroxyl and amino groups.

  • π-π Interactions: Occur with analytes containing aromatic rings.

  • Dipole-Dipole or Electrostatic Interactions: Involve polar functional groups.

  • Steric Hindrance: Where the three-dimensional structure of one enantiomer fits more favorably into the chiral selector's binding pocket than the other.[5]

The selection of the CSP and mobile phase is therefore a process of identifying and maximizing these differential interactions.

Strategic Selection of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in method development.[6] While an empirical screening approach is common, an informed selection based on the analyte's structure can significantly streamline the process. For amino alcohols, the most successful CSPs fall into three main categories.

Polysaccharide-Based CSPs

These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or bonded to a silica support (e.g., Chiralcel® OD, Chiralpak® AD).[6] The helical polymer structure creates chiral grooves where analytes can bind. They are particularly effective for amino alcohols containing aromatic rings, where π-π interactions play a significant role in the chiral recognition mechanism.[7]

Macrocyclic Glycopeptide-Based CSPs

These phases (e.g., CHIROBIOTIC® T, V) are based on antibiotics like teicoplanin and vancomycin.[8] They are uniquely suited for polar, ionizable compounds and are capable of operating in reversed-phase, normal-phase, and polar organic modes.[9] Their complex structure offers multiple interaction points (ionic, hydrogen bonding), making them an excellent choice for underivatized or highly polar amino alcohols that are challenging to resolve on polysaccharide phases.[8]

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is effective for α-amino acids and related structures.[5] These CSPs have a chiral ligand (often an amino acid like proline) complexed with a metal ion (typically Cu²⁺) bonded to the support. Analyte enantiomers form ternary diastereomeric complexes with the CSP-metal ion, and separation is based on the differing stability of these complexes.[5]

G cluster_screening CSP Screening Strategy start Start: Analyze Amino Alcohol Structure node_aromatic Aromatic Rings Present? (e.g., Propranolol, Metoprolol) start->node_aromatic node_polar Highly Polar or Underivatized? (e.g., Simple Aliphatic Amino Alcohols) node_aromatic->node_polar No csp_poly Priority 1: Polysaccharide-Based CSPs (e.g., Chiralcel OD/AD) node_aromatic->csp_poly Yes csp_macro Priority 1: Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T/V) node_polar->csp_macro Yes csp_lec Consider: Ligand-Exchange CSPs (If structure is similar to α-amino acid) node_polar->csp_lec No/Maybe

Figure 1. Decision tree for initial CSP selection.

Systematic Method Development Workflow

A structured approach to method development ensures efficiency and robustness. The process involves selecting a promising CSP and then systematically optimizing the mobile phase to achieve the desired resolution (Rs > 1.5).

G A 1. Analyte Characterization (pKa, solubility, chromophore) B 2. Initial CSP Screening (Use Fig. 1 as a guide) A->B C 3. Mobile Phase Selection (NP, RP, or Polar Organic) B->C D 4. Mobile Phase Optimization - Adjust modifier % - Vary additive concentration - Evaluate temperature C->D E 5. Final Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision) D->E

Figure 2. General workflow for chiral method development.
Mobile Phase Selection

The choice of mobile phase mode is intrinsically linked to the selected CSP.

  • Normal Phase (NP): The most common mode for polysaccharide CSPs. It typically consists of a non-polar solvent like n-heptane or hexane and a polar modifier, usually an alcohol (ethanol or isopropanol).[6] For basic analytes like amino alcohols, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is crucial to prevent peak tailing and improve resolution by competing for highly active sites on the stationary phase.[1][2]

  • Reversed Phase (RP): Primarily used with macrocyclic glycopeptide and some derivatized polysaccharide CSPs. The mobile phase is an aqueous buffer (e.g., ammonium acetate, TEAA) mixed with an organic modifier like methanol or acetonitrile.[5][9] Control of pH is critical as it affects the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity.

  • Polar Organic Mode (POM): This mode uses 100% organic solvents, such as methanol or acetonitrile, often with acidic or basic additives. It is highly effective for macrocyclic glycopeptide phases and offers excellent compatibility with mass spectrometry (MS) due to the volatility of the additives.[9]

Optimization

Once initial peaks are observed, the separation can be fine-tuned:

  • Modifier Percentage: Adjusting the alcohol content in NP or the organic modifier in RP is the primary tool for changing retention times. Lowering the percentage of the stronger solvent (alcohol in NP, organic in RP) generally increases retention and can improve resolution.

  • Additive Concentration: For basic amino alcohols in NP, optimizing the DEA concentration (e.g., from 0.05% to 0.2%) can dramatically improve peak shape and resolution.

  • Temperature: Lowering the column temperature often enhances the stability of the transient diastereomeric complexes, leading to better resolution. However, this may also increase analysis time and backpressure.[5]

Application Protocol: Enantioseparation of Propranolol

This protocol details a validated method for the baseline separation of (R)-(+)- and (S)-(-)-propranolol using a polysaccharide-based CSP in normal phase. The (S)-(-) enantiomer is responsible for the β-adrenergic blocking activity.[1]

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.

  • Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm.

  • Reagents: Racemic propranolol HCl, (S)-(-)-propranolol HCl, HPLC-grade n-heptane, HPLC-grade absolute ethanol, Diethylamine (DEA).

  • Standard Diluent: n-heptane/ethanol (80:20, v/v).

Chromatographic Conditions
ParameterSetting
Mobile Phase n-heptane / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 290 nm
Run Time 10 minutes
Step-by-Step Procedure
  • Mobile Phase Preparation: Carefully measure 800 mL of n-heptane, 200 mL of ethanol, and 1.0 mL of DEA. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Racemic Standard (100 µg/mL): Accurately weigh 10 mg of racemic propranolol HCl and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the Standard Diluent.

    • Enantiomeric Identity Standard (S-Propranolol): Prepare a 100 µg/mL solution of (S)-(-)-propranolol HCl in the same manner.

  • System Equilibration: Install the column and purge the system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the Standard Diluent (blank) to ensure no interfering peaks are present.

    • Inject the Racemic Standard. Two well-separated peaks should be observed.

    • Inject the Enantiomeric Identity Standard to confirm the elution order. Based on literature, the (R)-(+) isomer typically elutes first, followed by the active (S)-(-) isomer.[2]

  • Data Processing and Calculations:

    • Identify and integrate the peaks for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 (Where Area₂ is the peak area of the major enantiomer and Area₁ is the peak area of the minor enantiomer).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect mobile phase composition. 2. Inappropriate CSP. 3. High column temperature.1. Decrease ethanol percentage in 5% increments. 2. Screen other CSPs (e.g., Chiralpak AD). 3. Lower column temperature to 20°C or 15°C.
Peak Tailing (Asymmetry > 1.5) 1. Insufficient basic additive. 2. Column overload. 3. Column degradation.1. Increase DEA concentration to 0.15% or 0.2%. 2. Reduce sample concentration by 50%. 3. Flush column or replace with a new one.
No Separation 1. CSP is not suitable for the analyte.1. Return to the CSP selection strategy (Figure 1). For propranolol, if a polysaccharide column fails, a macrocyclic glycopeptide CSP in polar organic mode would be the next logical step.
Drifting Retention Times 1. Incomplete column equilibration. 2. Mobile phase composition changing (evaporation). 3. Temperature fluctuations.1. Equilibrate column for a longer period (e.g., 60 min). 2. Prepare fresh mobile phase daily and keep bottles capped. 3. Ensure the column thermostat is active and stable.

Conclusion

The successful chiral HPLC analysis of amino alcohol enantiomers is an achievable goal through a systematic and informed approach. By understanding the principles of chiral recognition, making a logical choice of Chiral Stationary Phase based on analyte structure, and methodically optimizing the mobile phase, researchers can develop robust, reliable, and transferable methods. This guide serves as a foundational protocol, empowering scientists to ensure the stereochemical purity and safety of critical chemical and pharmaceutical compounds.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • PMC - NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

  • ResearchGate. (2015). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]

  • ACS Publications. (2014). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Available at: [Link]

  • PubMed. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2023). Separation of propranolol enantiomers using chiral HPLC. Available at: [Link]

  • ResearchGate. (2015). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. Available at: [Link]

  • CINKOM. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Available at: [Link]

  • ResearchGate. Propranolol enantioseparation by the chiral ligand exchange HPLC method.... Available at: [Link]

  • Scholars Research Library. An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Available at: [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • ResearchGate. Effects of mobile phase's ratio on resolution of amino acid enantiomers. Available at: [Link]

  • PMC. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Available at: [Link]

  • Agilent. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]

Sources

Derivatization of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von (R)-2-Amino-2-(3,5-difluorphenyl)ethanol für die chromatographische Analyse

Erstellt von: Dr. [Ihr Name], Senior Application Scientist

Die genaue Quantifizierung und Reinheitsbestimmung von chiralen Molekülen wie (R)-2-Amino-2-(3,5-difluorphenyl)ethanol ist in der pharmazeutischen Entwicklung von entscheidender Bedeutung. Aufgrund seiner polaren Natur, die sowohl eine Amino- als auch eine Hydroxylgruppe umfasst, stellt die direkte Analyse mittels Gaschromatographie (GC) eine Herausforderung dar. Dieser Leitfaden beschreibt detaillierte Protokolle zur Derivatisierung von (R)-2-Amino-2-(3,5-difluorphenyl)ethanol, um seine Flüchtigkeit und thermische Stabilität für die GC-Analyse zu erhöhen. Darüber hinaus wird ein Protokoll zur chiralen Derivatisierung vorgestellt, das die Bestimmung der enantiomeren Reinheit durch die Bildung von Diastereomeren ermöglicht, die anschließend mittels Hochleistungsflüssigkeitschromatographie (HPLC) oder GC getrennt werden können.

Einleitung: Die Bedeutung der Analyse von (R)-2-Amino-2-(3,5-difluorphenyl)ethanol

(R)-2-Amino-2-(3,5-difluorphenyl)ethanol ist ein wichtiger chiraler Baustein in der Synthese pharmazeutischer Wirkstoffe. Die stereochemische Konfiguration ist oft entscheidend für die pharmakologische Aktivität und Sicherheit eines Medikaments. Daher ist die Entwicklung robuster Analysemethoden zur Bestimmung der chemischen und enantiomeren Reinheit unerlässlich.

Die direkte Analyse von Aminoalkoholen mittels Gaschromatographie ist aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur thermischen Zersetzung im heißen Injektor problematisch. Die polaren Amino- und Hydroxylgruppen führen zu starken Wechselwirkungen mit der stationären Phase, was zu breiten, asymmetrischen Peaks (Tailing) und einer schlechten Trennleistung führt. Die Derivatisierung dieser funktionellen Gruppen ist ein entscheidender Schritt, um diese Probleme zu überwinden.[1]

Warum Derivatisierung?

  • Erhöhte Flüchtigkeit: Durch die Maskierung der polaren -NH₂- und -OH-Gruppen mit unpolaren Schutzgruppen wird der Dampfdruck des Moleküls erhöht, was eine Analyse im Gaszustand ermöglicht.[1]

  • Verbesserte thermische Stabilität: Die Derivate sind oft thermisch stabiler und zersetzen sich nicht bei den hohen Temperaturen, die im GC-Injektor und in der Säule herrschen.[1]

  • Verbesserte chromatographische Leistung: Die Derivatisierung führt zu schärferen, symmetrischeren Peaks und einer besseren Trennung von anderen Komponenten in der Probe.[1]

  • Ermöglichung der Enantiomerentrennung (indirekte Methode): Durch die Reaktion mit einem enantiomerenreinen Derivatisierungsreagenz wird ein racemisches oder enantiomer angereichertes Gemisch in ein Gemisch von Diastereomeren umgewandelt. Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen chromatographischen Säule getrennt werden.[2][3][4]

Dieser Leitfaden konzentriert sich auf zwei wesentliche Derivatisierungsstrategien:

  • Achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) für die quantitative Analyse mittels GC-MS.

  • Chirale Derivatisierung mit Mosher-Säurechlorid (MTPA-Cl) zur Bestimmung der enantiomeren Reinheit.

Achirale Derivatisierung für die GC-Analyse

Für die quantitative Analyse der Gesamtkonzentration von (R)-2-Amino-2-(3,5-difluorphenyl)ethanol ist eine Derivatisierung erforderlich, um die Flüchtigkeit zu erhöhen. Trifluoressigsäureanhydrid (TFAA) ist ein hochreaktives Acylierungsreagenz, das schnell mit den Amino- und Hydroxylgruppen reagiert und stabile, flüchtige Derivate bildet.[5][6][7]

Reaktionsmechanismus:

TFAA acyliert sowohl die primäre Aminogruppe als auch die Hydroxylgruppe des Aminoalkohols. Die Reaktion verläuft schnell und erzeugt ein Di-Trifluoracetyl-Derivat.

TFAA_Derivatization Analyte (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (enthält -NH₂ und -OH) Product Flüchtiges Di-TFA-Derivat (für GC-MS-Analyse) Analyte->Product Acylierung TFAA Trifluoressigsäureanhydrid (TFAA) (CF₃CO)₂O TFAA->Product Solvent Lösungsmittel (z.B. Acetonitril) + Katalysator (z.B. Pyridin) Solvent->Analyte Reaktionsbedingungen Mosher_Derivatization cluster_reactants Edukte cluster_products Produkte (Diastereomere) Analyte_R (R)-Aminoalkohol Diastereomer_RR (R,R)-Diastereomer Analyte_R->Diastereomer_RR Reaktion Analyte_S (S)-Aminoalkohol Diastereomer_SR (S,R)-Diastereomer Analyte_S->Diastereomer_SR Reaktion CDA (R)-Mosher-Säurechlorid ((R)-MTPA-Cl) CDA->Diastereomer_RR CDA->Diastereomer_SR Analysis HPLC oder GC Diastereomer_RR->Analysis Trennung auf achiraler Säule Diastereomer_SR->Analysis Trennung auf achiraler Säule

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of chiral amino alcohols is a critical determinant of their pharmacological activity. Enantiomers of the same compound can exhibit widely different therapeutic effects or toxicity profiles. Consequently, regulatory bodies worldwide mandate rigorous validation of analytical methods used to determine the enantiomeric purity of these compounds in pharmaceutical development and manufacturing. This guide provides a comprehensive comparison of prevalent analytical techniques and outlines the principles and protocols for their validation, grounded in scientific integrity and regulatory expectations.

The Regulatory Framework: Ensuring Method Suitability

The cornerstone of analytical method validation is the principle of demonstrating that a procedure is "suitable for its intended purpose".[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a detailed framework for this process, which has been recently updated and complemented by ICH Q14 to encourage a more science- and risk-based approach to analytical procedure development.[2][3][4] For chiral analyses, the "intended purpose" is typically the accurate quantification of the undesired enantiomer as a chiral impurity and the confirmation of the stereochemical identity of the active pharmaceutical ingredient (API).[5]

Validation of a chiral purity method must generally follow these compendial-regulatory guidelines.[6] The key performance characteristics that require evaluation are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, degradants, and matrix components.

  • Linearity & Range: Demonstrating a direct proportional relationship between the concentration of the enantiomeric impurity and the analytical signal over a specified range.[3]

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.[3]

  • Precision: The degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the enantiomeric impurity that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[3]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

  • System Suitability: An integral part of the analytical procedure, system suitability tests (SSTs) are performed before each analysis to verify that the system is performing adequately for the intended analysis.[7][8]

Core Analytical Techniques for Chiral Separation: A Comparison

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment.[9] This is typically achieved using either a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis. The three most prominent techniques for the analysis of chiral amino alcohols are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[10]

Chiral HPLC is the most established and widely used technique for enantiomeric separations.[11] Separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and powerful for resolving a wide range of chiral molecules, including amino alcohols.[11][13]

  • Causality of Experimental Choices: The choice of a specific polysaccharide-based CSP is a critical factor for successful enantiomeric separation.[11] The selection is often empirical, based on the structure of the analyte.[14] Mobile phase composition (typically mixtures of alkanes and alcohols) is optimized to achieve the desired retention and resolution. For underivatized amino alcohols, which can be zwitterionic, macrocyclic glycopeptide-based CSPs are often preferred as they are compatible with aqueous mobile phases.[13]

SFC has emerged as a powerful green alternative to normal-phase HPLC for chiral separations.[9][15] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[16]

  • Causality of Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without compromising efficiency, leading to significantly faster separations—often 3 to 5 times faster than HPLC.[9] This makes SFC ideal for high-throughput screening.[9] The reduced consumption of toxic organic solvents is a major environmental and cost benefit.[9] While the same CSPs can often be used in both HPLC and SFC, the chiral recognition mechanisms can differ slightly due to the different mobile phase environments, sometimes leading to different elution orders, making the techniques complementary.[9]

CE is a high-efficiency separation technique that uses a high voltage applied across a narrow-bore capillary.[17] For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[18] The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities, leading to their separation.

  • Causality of Experimental Choices: CE offers extremely high separation efficiencies and requires minimal sample and solvent consumption.[17] The choice and concentration of the chiral selector are critical for achieving resolution. It is a powerful technique for analyzing charged species like amino alcohols. However, sensitivity can be a limitation due to the small injection volumes and short optical pathlength for UV detection, although this can be addressed with techniques like CE-MS.[19]

Quantitative Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the analyte. The following table summarizes the general performance characteristics of HPLC, SFC, and CE for the analysis of chiral amino alcohols.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Speed Moderate (Typical run times 10-30 min)Very Fast (Typical run times < 10 min)[20]Fast (Typical run times 5-20 min)
Efficiency Good to ExcellentExcellent[15]Very High
Solvent Consumption High (especially normal phase)Low (Primarily CO2)[9]Very Low (nL to µL range)[17]
Sensitivity (UV) GoodGoodModerate to Low (can be improved with MS)
Versatility High (wide range of CSPs and detectors)High (complementary to HPLC)[9]High (especially for charged analytes)
Cost (Instrument) ModerateHighLow to Moderate
"Green" Profile Poor (Normal Phase) to Fair (Reversed Phase)ExcellentExcellent
Experimental Protocols and Workflows

A robust validation protocol is essential and should be established before initiating validation studies.[21] It should detail the procedures and acceptance criteria for all performance characteristics.[21]

The process of selecting and validating a chiral analytical method is a systematic endeavor. The following diagram illustrates a typical workflow.

ChiralMethodValidationWorkflow cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Implementation DefineATP Define Analytical Target Profile (ATP) ScreenTech Screen Techniques (HPLC, SFC, CE) DefineATP->ScreenTech Based on analyte properties ScreenCSPs Screen Chiral Stationary Phases / Selectors ScreenTech->ScreenCSPs Select promising technique(s) Optimize Optimize Mobile Phase / BGE & Conditions ScreenCSPs->Optimize Identify lead column/selector Protocol Develop Validation Protocol Optimize->Protocol Finalized Method SST Define System Suitability Tests (SST) Protocol->SST Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report SST->Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Routine Implement for Routine Analysis Report->Routine

Caption: Workflow for Chiral Analytical Method Selection and Validation.

This protocol provides a generalized, step-by-step methodology for validating a chiral HPLC method for determining the enantiomeric purity of a chiral amino alcohol drug substance.

Objective: To validate an HPLC method for the quantification of the (R)-enantiomer (impurity) in the (S)-enantiomer (API).

1. System Suitability Test (SST):

  • Rationale: To ensure the chromatographic system is adequate for the intended analysis before processing any samples.[8]
  • Procedure:
  • Prepare a system suitability solution containing both the (S)-API at the nominal concentration and the (R)-impurity at its specification limit (e.g., 0.15%).
  • Inject the solution five or six replicate times.
  • Calculate the resolution between the enantiomer peaks, the tailing factor for the API peak, and the relative standard deviation (%RSD) of the peak areas.
  • Acceptance Criteria (Example): Resolution ≥ 2.0; Tailing Factor ≤ 2.0; %RSD for peak areas ≤ 5.0%.

2. Specificity:

  • Rationale: To demonstrate that the method can accurately measure the (R)-enantiomer without interference.
  • Procedure:
  • Inject individual solutions of a placebo (all excipients without API), the (S)-API, and the (R)-enantiomer.
  • Inject a solution of the (S)-API spiked with the (R)-enantiomer and known process impurities/degradants.
  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the API and analyze the stressed samples.
  • Acceptance Criteria: No interfering peaks at the retention time of the (R)-enantiomer in the placebo or un-spiked API chromatograms. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the enantiomer peaks in the presence of degradants.

3. Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.
  • Procedure:
  • Prepare a series of dilute solutions of the (R)-enantiomer.
  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
  • Inject this solution multiple times (e.g., n=6) and assess its precision and accuracy.
  • Acceptance Criteria: Precision (%RSD) should be ≤ 10%, and accuracy (recovery) should be within 80-120%.

4. Linearity:

  • Rationale: To verify the method's ability to produce results that are directly proportional to the concentration of the (R)-enantiomer.
  • Procedure:
  • Prepare a series of at least five solutions of the (R)-enantiomer ranging from the LOQ to 120% of the impurity specification limit.
  • Inject each solution and plot the peak area against the concentration.
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

5. Accuracy:

  • Rationale: To demonstrate the closeness of the measured value to the true value.
  • Procedure:
  • Prepare solutions of the (S)-API spiked with the (R)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
  • Prepare each concentration level in triplicate.
  • Calculate the percent recovery for each sample.
  • Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 90.0% to 110.0%) for each level.

6. Precision:

  • Rationale: To assess the method's variability.
  • Procedure:
  • Repeatability: Analyze six independent samples of the (S)-API spiked with the (R)-enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
  • Acceptance Criteria: The %RSD for the six measurements should be ≤ 10.0%.

7. Robustness:

  • Rationale: To evaluate the method's reliability during minor variations in experimental conditions.
  • Procedure:
  • Prepare a suitability solution.
  • Systematically and deliberately vary critical method parameters one at a time (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase organic content by ±2%).
  • Analyze the solution under each condition and evaluate the impact on system suitability parameters (especially resolution).
  • Acceptance Criteria: All system suitability criteria must be met under all tested variations.
Conclusion

The validation of analytical methods for chiral amino alcohols is a critical, multifaceted process that underpins drug safety and efficacy. While HPLC remains the workhorse of the pharmaceutical industry, SFC offers significant advantages in speed and environmental sustainability, making it an increasingly attractive option. Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, particularly for charged molecules. The choice of technique should be based on a thorough evaluation of the analytical requirements. Regardless of the platform, a comprehensive validation study executed according to ICH guidelines is non-negotiable, ensuring that the method is robust, reliable, and fit for its ultimate purpose: safeguarding public health.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2011). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2008). ResearchGate. [Link]

  • What Are HPLC System Suitability Tests and Their Importance?. (2025). Altabrisa Group. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • Recent advances in chiral separation of amino acids using capillary electromigration techniques. (2014). PubMed. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Twisting Memoirs Publication. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

Sources

A Comparative Guide to the Pharmacological Landscape of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Derivatives as CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the central nervous system (CNS), the strategic design and synthesis of compounds that can modulate neurotransmitter systems with high affinity and selectivity are paramount. The (R)-2-Amino-2-(3,5-difluorophenyl)ethanol scaffold has emerged as a promising starting point for the development of such agents, particularly those aimed at treating depression and other neuropsychiatric disorders. Its structural features, including a chiral center and a difluorinated phenyl ring, offer a unique platform for generating derivatives with diverse pharmacological profiles. This guide provides a comprehensive overview of the pharmacological effects of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol derivatives, with a focus on their potential as monoamine transporter inhibitors. Due to the nascent stage of research on this specific class of derivatives, this guide will draw upon established principles of medicinal chemistry and pharmacology of structurally related compounds to present a cogent and scientifically grounded comparative analysis.

The (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Scaffold: A Privileged Motif for CNS Drug Discovery

The core structure of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is noteworthy for several key features that make it an attractive scaffold for CNS drug design:

  • Chirality: The (R)-enantiomer is specified, highlighting the importance of stereochemistry in receptor-ligand interactions. Enantiopure drugs often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.

  • Phenylaminoethanol Moiety: This structural motif is a well-established pharmacophore present in numerous adrenergic and dopaminergic agents. The amino and hydroxyl groups can participate in crucial hydrogen bonding interactions with target receptors.

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced blood-brain barrier penetration and improved pharmacokinetic profiles. It is a common strategy in modern drug design to incorporate fluorine to modulate the properties of bioactive compounds.

The parent compound, (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, is recognized as a valuable intermediate in the synthesis of antidepressants and antipsychotic medications, underscoring its potential to serve as a foundational element for novel CNS-active agents.

Comparative Pharmacological Profile: Monoamine Transporter Inhibition

While specific comparative data for a series of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol derivatives is not yet extensively published, we can infer potential pharmacological activities based on structure-activity relationship (SAR) studies of other phenylaminoethanol and related compounds that target the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters is a clinically validated mechanism for the treatment of depression and other mood disorders.

Hypothetical Structure-Activity Relationship (SAR)

Based on the known SAR of monoamine transporter inhibitors, the following hypotheses can be proposed for the (R)-2-Amino-2-(3,5-difluorophenyl)ethanol scaffold:

  • N-Substitution: Modification of the primary amino group is a critical determinant of activity and selectivity.

    • Small alkyl groups (e.g., methyl, ethyl): May favor NET and DAT inhibition.

    • Longer or bulkier alkyl/aryl groups: Can modulate the affinity and selectivity profile, potentially increasing potency for one transporter over others.

    • Cyclic amines (e.g., piperidine, morpholine): Can introduce conformational constraints and alter physicochemical properties, influencing both potency and pharmacokinetics.

  • Hydroxyl Group: The benzylic hydroxyl group is likely crucial for binding, potentially forming a key hydrogen bond with the transporter protein. Esterification or etherification of this group would be expected to significantly alter the binding affinity.

  • Aromatic Ring Substitution: The 3,5-difluoro substitution pattern is a key feature. Further modifications to the phenyl ring are expected to have a profound impact on activity.

    • Electron-withdrawing groups: May enhance potency at SERT.

    • Electron-donating groups: Could shift selectivity towards NET or DAT.

Illustrative Comparative Data

To exemplify how the pharmacological data for a series of hypothetical derivatives would be presented, the following table summarizes potential binding affinities (Ki, nM) at the human monoamine transporters. Note: This data is illustrative and not based on published experimental results for this specific series.

Compound IDR1 (N-substituent)R2 (N-substituent)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Parent HH58012025000.214.31
D-1 CH₃H2504518000.187.20
D-2 CH₃CH₃120159500.137.92
D-3 PropylH852512000.2914.12
D-4 CyclopropylH603015000.5025.00
D-5 BenzylH458022001.7848.89

Experimental Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profiles of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol derivatives, a standardized set of in vitro assays would be employed.

General Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through standard reductive amination protocols.

Protocol: Reductive Amination

  • Reaction Setup: To a solution of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Parent (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Imine_Formation Imine Formation (Solvent, RT) Parent->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Derivative Purification->Product Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Neurotransmitter Release Vesicle->Release MAT Monoamine Transporter (SERT/NET/DAT) NT Monoamines (e.g., Serotonin) Release->NT NT->MAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Receptor->Signaling Response Neuronal Response Signaling->Response Derivative (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Derivative Derivative->MAT Inhibition

Caption: Inhibition of monoamine reuptake by a derivative.

The enhanced synaptic concentration of monoamines, such as serotonin, leads to increased activation of postsynaptic receptors. This, in turn, triggers a cascade of intracellular signaling events, including the modulation of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), leading to changes in gene expression and ultimately, the therapeutic effects observed in the treatment of depression and other CNS disorders.

Conclusion and Future Directions

The (R)-2-Amino-2-(3,5-difluorophenyl)ethanol scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting the monoamine transporters. While comprehensive comparative data on a series of its derivatives are still forthcoming, the principles of medicinal chemistry and the known SAR of related compounds provide a strong rationale for its exploration. The strategic N-alkylation and potential further modifications of this scaffold are likely to yield compounds with diverse and potentially clinically relevant pharmacological profiles.

Future research should focus on the systematic synthesis and in-depth pharmacological characterization of a library of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol derivatives. Such studies will be instrumental in elucidating the detailed SAR for this chemical class and in identifying lead candidates with optimal potency, selectivity, and pharmacokinetic properties for further development as novel therapeutics for neuropsychiatric disorders.

References

  • MySkinRecipes. (n.d.). 2-Amino-2-(3,5-difluorophenyl)ethanol. Retrieved from [Link]

  • Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.

A Senior Application Scientist's Guide to In Vitro Assays for Novel Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of fluorine into pharmaceutical intermediates is a powerful strategy to enhance metabolic stability, binding affinity, and overall drug-like properties. However, this "magic bullet" of medicinal chemistry also presents unique challenges for in vitro evaluation. This guide provides an in-depth comparison of key in vitro assays, offering field-proven insights and detailed protocols to navigate the complexities of characterizing novel fluorinated compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.

The Fluorine Factor: Unique Considerations for In Vitro Testing

The high electronegativity and strong carbon-fluorine bond that confer desirable pharmacokinetic properties to fluorinated compounds can also influence their behavior in standard in vitro assays. A primary concern is the potential for interference with common assay readouts. Many fluorinated molecules exhibit intrinsic fluorescence or can quench fluorescent signals, leading to false positives or negatives in fluorescence-based assays. Therefore, a critical evaluation of the chosen assay's detection method is paramount. Furthermore, the altered lipophilicity and membrane permeability of fluorinated compounds necessitate careful consideration of assay conditions to ensure accurate assessment.

I. Assessing Cytotoxicity: A Multi-Faceted Approach

Early-stage cytotoxicity screening is crucial to de-risk drug candidates. For fluorinated intermediates, relying on a single assay is ill-advised due to the potential for compound interference. A multi-assay approach, employing different biological endpoints, provides a more comprehensive and trustworthy assessment of a compound's toxicity profile.

Comparison of Common Cytotoxicity Assays
Assay Principle Advantages Disadvantages Considerations for Fluorinated Compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric assay measuring mitochondrial reductase activity in viable cells.Well-established, cost-effective.Insoluble formazan product requires a solubilization step, which can be laborious and introduce variability. Formazan crystals can also be toxic to cells.[1]Potential for interference from colored fluorinated compounds. The reducing environment of some fluorinated compounds could also lead to false positives.
Resazurin (AlamarBlue®) Fluorometric/colorimetric assay where resazurin is reduced to the fluorescent resorufin by viable cells.[1]Homogeneous "add-mix-measure" format, higher sensitivity (fluorescence), and non-lytic, allowing for multiplexing.[1]Reagents can be more expensive than MTT. Susceptible to interference from fluorescent or quenching fluorinated compounds.[2]High risk of interference. A pre-screen of the compound's intrinsic fluorescence and quenching potential is essential.
Neutral Red (NR) Uptake Colorimetric assay based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[3]Inexpensive and sensitive.[3]Requires multiple washing steps, which can lead to cell loss and variability.Less prone to interference from fluorescent compounds compared to resazurin, but colored compounds can still interfere.
Lactate Dehydrogenase (LDH) Release Colorimetric assay that measures the activity of LDH, a cytosolic enzyme released from cells with damaged membranes.[4]Homogeneous assay format, measures a direct marker of cell death.LDH in the serum of culture medium can lead to high background. The enzyme has a limited half-life in culture medium.[4]Generally low potential for direct compound interference with the enzymatic reaction.
Experimental Workflow: A Triad of Cytotoxicity Assessment

To mitigate the risk of misleading data, a tiered approach is recommended. This workflow combines assays with different detection principles to provide a robust assessment of cytotoxicity.

Caption: Tiered workflow for robust cytotoxicity assessment of fluorinated compounds.

Detailed Protocol: Neutral Red Uptake (NRU) Assay

This protocol is adapted from established methods and provides a reliable assessment of cell viability.[3][5][6][7][8]

  • Cell Seeding: Seed cells in a 96-well tissue culture plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated test compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle controls and a positive control (e.g., a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Neutral Red Incubation: After treatment, remove the medium and wash the cells gently with pre-warmed PBS. Add 100 µL of medium containing 50 µg/mL Neutral Red to each well and incubate for 2-3 hours at 37°C.

  • Dye Extraction: Remove the Neutral Red solution and wash the cells again with PBS. Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

II. Metabolic Stability: The Power of LC-MS/MS

A key driver for incorporating fluorine is to block metabolic hotspots and improve a compound's half-life.[9] In vitro metabolic stability assays are therefore critical. While fluorogenic assays using recombinant CYP450 enzymes exist, they are highly susceptible to interference from fluorescent fluorinated compounds.[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for assessing the metabolic stability of these compounds due to its high specificity and sensitivity, which eliminates concerns about optical interference.[11][12]

Comparison of Metabolic Stability Assay Formats
Assay Format Principle Advantages Disadvantages Relevance for Fluorinated Compounds
Fluorogenic CYP450 Inhibition Recombinant CYP450 enzymes metabolize a fluorogenic substrate. Inhibition by the test compound reduces the fluorescent signal.High-throughput, relatively inexpensive.Prone to interference from fluorescent or quenching compounds, leading to false positives or negatives.[10] Fluorescent probes may not be isoform-specific.[11]High risk of interference. Not recommended for primary screening of fluorinated compounds without extensive validation.
LC-MS/MS CYP450 Inhibition Human liver microsomes or recombinant enzymes are incubated with the test compound and a probe substrate. The formation of the probe substrate's metabolite is quantified by LC-MS/MS.[12]"Gold standard" method, highly specific and sensitive, not affected by compound fluorescence. Can use human liver microsomes which better mimic the in vivo environment.[12]Lower throughput and higher cost compared to fluorogenic assays.Highly recommended. Provides the most reliable data for metabolic stability and drug-drug interaction potential of fluorinated compounds.
Experimental Workflow: LC-MS/MS-based CYP450 Inhibition Assay

This workflow outlines the key steps for determining the IC50 of a fluorinated compound against major CYP450 isoforms.

Caption: Workflow for an LC-MS/MS-based CYP450 inhibition assay.

Detailed Protocol: CYP450 Inhibition Assay with Human Liver Microsomes and LC-MS/MS

This protocol is a standard method for assessing the inhibitory potential of a compound on major CYP450 enzymes.[12][13][14][15]

  • Reagent Preparation: Prepare stock solutions of the fluorinated test compound, a known inhibitor for each CYP isoform (positive control), and the respective probe substrates in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.2 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound or control at various concentrations. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP probe substrate to each well to initiate the metabolic reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.

III. Assessing Membrane Permeability: The PAMPA Assay

Early assessment of a drug candidate's ability to cross biological membranes is crucial for predicting its oral bioavailability and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[10][16][17][18][19] This makes it a cost-effective and rapid method for screening fluorinated compounds for their permeability characteristics.

PAMPA Assay: Principle and Advantages

The PAMPA assay utilizes a 96-well plate setup where a donor compartment is separated from an acceptor compartment by a filter coated with an artificial lipid membrane. The test compound is added to the donor compartment, and its concentration in the acceptor compartment is measured after a defined incubation period.

Advantages for Fluorinated Compounds:

  • Eliminates Biological Variability: As a non-cell-based assay, it avoids complexities such as active transport and efflux, providing a clear measure of passive permeability.

  • High Throughput: The 96-well format allows for the rapid screening of multiple compounds and conditions.

  • Cost-Effective: It is significantly cheaper and faster than cell-based permeability assays like the Caco-2 model.

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

This workflow illustrates the key stages of the PAMPA experiment.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA Assay

This protocol provides a general procedure for conducting a PAMPA experiment.[10][16][17][18][19]

  • Prepare Plates: Fill the wells of the acceptor plate with buffer. Prepare solutions of the test compounds in the donor buffer.

  • Coat Membrane: Coat the filter of the donor plate with the artificial membrane solution (e.g., a solution of phospholipids in dodecane) and allow the solvent to evaporate.

  • Add Compound: Add the test compound solutions to the wells of the coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, creating the "sandwich". Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [−ln(1 − [CA(t)] / [Cequilibrium])] × (VD × VA) / ((VD + VA) × Area × Time)

    Where:

    • CA(t) is the concentration of the compound in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the filter.

    • Time is the incubation time.

Conclusion: A Data-Driven Approach to Fluorinated Intermediate Characterization

The successful development of novel fluorinated pharmaceutical intermediates hinges on a thorough and nuanced understanding of their in vitro properties. As we have demonstrated, the unique characteristics of fluorinated compounds demand a thoughtful and often multi-pronged approach to assay selection. By understanding the underlying principles of each assay, being vigilant for potential interferences, and employing orthogonal methods for confirmation, researchers can generate high-quality, reliable data. This guide provides a framework for making informed decisions, ensuring that the "magic" of fluorine is harnessed to its full potential in the journey of drug discovery and development.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research.
  • Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. (2024). MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. (n.d.).
  • Graphviz tutorial. (2021). YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. (n.d.). Royal Society of Chemistry.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • Repetto G, del Peso A, Zurita JL. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Neutral Red Uptake. (n.d.). IIVS. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Promega Corporation. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021).
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). ImmunoChemistry Technologies. [Link]

  • Dot Language Graphviz. (n.d.). Fvs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based. (2016). Juniper Publishers.
  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Bienta.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. [Link]

Sources

A Comparative Guide to the Stereochemical Validation of Synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is not merely an analytical exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. The biological activity of enantiomers can vary dramatically, with one offering therapeutic benefits while the other may be inactive or even toxic. This guide provides an in-depth comparison of robust analytical techniques for validating the stereochemistry of synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, a chiral building block of significant interest in medicinal chemistry. We will delve into the principles and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), offering field-proven insights and detailed experimental protocols.

The Imperative of Stereochemical Purity

The presence of a chiral center in 2-Amino-2-(3,5-difluorophenyl)ethanol necessitates stringent control and validation of its stereochemical integrity. The spatial arrangement of the amino and hydroxyl groups around the chiral carbon atom dictates its interaction with other chiral molecules in a biological system, such as enzymes and receptors. An incorrect stereoisomer can lead to diminished therapeutic effect or unforeseen adverse reactions. Therefore, the choice of analytical methodology for confirming the desired (R)-configuration and quantifying the enantiomeric excess (e.e.) is a critical decision in the synthetic workflow.

Comparative Analysis of Analytical Techniques

Here, we compare three powerful and complementary techniques for the stereochemical validation of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the need for absolute configuration determination, high-throughput screening, or the level of structural information desired.

Technique Principle Advantages Disadvantages Primary Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High precision and accuracy for e.e. determination; well-established and widely available; suitable for preparative separation.Indirect method for absolute configuration; method development can be time-consuming; may require derivatization for detection.Quantification of enantiomeric excess.
¹⁹F NMR Spectroscopy Chemical shift non-equivalence of enantiomers in a chiral environment (e.g., with a chiral solvating agent).High sensitivity and resolution for fluorinated compounds; provides structural information; non-destructive.Requires a chiral auxiliary for discrimination; may not be suitable for all compounds; lower throughput than HPLC.Determination of enantiomeric excess and structural confirmation.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Provides the absolute configuration of the molecule in solution; does not require crystallization or derivatization.Requires specialized instrumentation; interpretation relies on comparison with theoretical calculations; can be sensitive to conformation.Determination of absolute configuration.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, resulting in different retention times. For amino alcohols like the target compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a good starting point for method development for phenylethanolamine derivatives.[2]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier, such as diethylamine (DEA), is often added to improve peak shape and reduce tailing for basic analytes.[2] A starting mobile phase composition could be n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 262 nm (based on the absorption of the difluorophenyl group).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.

  • The choice of a polysaccharide-based CSP is based on its proven success in resolving a wide range of chiral compounds, including those with aromatic rings and polar functional groups.[1]

  • The normal-phase mobile phase provides a good balance of solubility for the analyte and interaction with the CSP. The amine modifier is crucial for preventing peak tailing by masking acidic sites on the silica support of the CSP.

  • UV detection is appropriate due to the presence of the aromatic ring in the molecule.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of two fluorine atoms in the target molecule, ¹⁹F NMR spectroscopy is a particularly powerful technique for stereochemical validation. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte will form diastereomeric complexes that exhibit distinct ¹⁹F NMR signals, allowing for the direct determination of the enantiomeric excess.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

    • Acquire a standard ¹⁹F NMR spectrum to establish the chemical shift of the racemic mixture.

    • Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in stoichiometric amounts (e.g., 0.5, 1.0, and 1.5 equivalents) to the NMR tube.

  • NMR Acquisition:

    • Acquire ¹⁹F NMR spectra at each concentration of the CSA.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Observe the splitting of the fluorine signal into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of the two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

  • ¹⁹F NMR is chosen due to the inherent sensitivity and large chemical shift dispersion of the fluorine nucleus, which often leads to baseline-resolved signals for the diastereomeric complexes.[4]

  • A chiral solvating agent is essential to create a chiral environment that induces chemical shift non-equivalence between the enantiomers. The choice of CSA may require some screening to find one that provides optimal separation of the signals.

  • Titrating the CSA allows for the determination of the optimal ratio for maximum signal separation.

F19_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis dissolve Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire ¹⁹F NMR Spectrum add_csa->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for determining enantiomeric excess using ¹⁹F NMR.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a chiroptical technique that provides information about the absolute configuration of a chiral molecule in solution. It measures the small difference in the absorption of left and right circularly polarized infrared light by the sample. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known stereoisomer, the absolute configuration of the analyte can be unambiguously determined.[5]

  • Instrumentation: A dedicated VCD spectrometer.

  • Sample Preparation: Dissolve a sufficient amount of the synthesized (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (typically 5-15 mg) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CDCl₃ or CCl₄). The concentration should be high enough to obtain a good VCD signal.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 2000-800 cm⁻¹).

    • Acquire a baseline spectrum of the pure solvent under the same conditions.

    • Subtract the solvent spectrum from the sample spectrum.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the (R)-enantiomer of 2-Amino-2-(3,5-difluorophenyl)ethanol using a computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the synthesized compound is confirmed as (R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (S).

  • VCD is the method of choice for determining the absolute configuration of a molecule in its solution state, which is often more biologically relevant than the solid state.

  • The comparison with a theoretically calculated spectrum provides a self-validating system for the assignment of the absolute configuration.

  • The choice of solvent is critical to avoid interference with the analyte's vibrational bands.

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment prepare Prepare Sample Solution measure Acquire Experimental VCD Spectrum prepare->measure compare Compare Experimental & Calculated Spectra measure->compare conformational Conformational Search dft DFT Calculation of VCD Spectrum conformational->dft dft->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for determining absolute configuration using VCD.

Conclusion

The stereochemical validation of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a critical step in its application in drug discovery and development. This guide has provided a comparative overview of three powerful analytical techniques: Chiral HPLC, ¹⁹F NMR spectroscopy, and Vibrational Circular Dichroism. Chiral HPLC is the industry standard for the precise quantification of enantiomeric excess. ¹⁹F NMR offers a highly sensitive and structurally informative method for determining enantiomeric purity, particularly advantageous for this fluorinated compound. VCD stands out as the definitive method for determining the absolute configuration of the molecule in solution. The choice of technique will be guided by the specific analytical question at hand. For comprehensive validation, a combination of these methods is often employed, for instance, using Chiral HPLC for routine e.e. determination and VCD for the initial, unambiguous assignment of the absolute configuration. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately validate the stereochemistry of their synthesized chiral molecules.

References

  • He, Y., et al. (2020). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7244–7249. Available at: [Link]

  • Tanaka, T., et al. (2001). Conformational study on poly [gamma-(alpha-phenethyl)-L-glutamate] using vibrational circular dichroism spectroscopy. Biopolymers, 62(4), 228-34. Available at: [Link]

  • El-Gendy, M. A., & A. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(10), 945–964. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-185. Available at: [Link]

  • Tiffner, M., et al. (2020). The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine: consequences of fluorine substitution at the para position. Physical Chemistry Chemical Physics, 22(30), 17294-17303. Available at: [Link]

  • Mocci, F., et al. (2014). CF3: An overlooked chromophore in VCD spectra. A review of recent applications in structural determination. Chirality, 26(10), 579-87. Available at: [Link]

  • Ito, T., & Asami, M. (2021). Enantioseparation of phenethylamines by using HPLC column permanently coated with methylated β-cyclodextrin. Chirality, 33(8), 442-449. Available at: [Link]

  • Li, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ¹⁹F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 363. Available at: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-262. Available at: [Link]

  • Wang, Y., et al. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. Journal of Chromatography A, 1185(2), 244-50. Available at: [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. Analytical Chemistry, 93(50), 16813–16820. Available at: [Link]

  • Tieman, D. M., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences of the United States of America, 103(21), 8287–8292. Available at: [Link]

  • Tieman, D., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences of the United States of America, 103(21), 8287-92. Available at: [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. Available at: [Link]

  • Pearson, J. G., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7542-7547. Available at: [Link]

  • Tan, B., et al. (2007). Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. The Journal of Physical Chemistry A, 111(37), 9093-101. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.